3-Butoxy-5-trifluoromethylphenylboronic acid
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Overview
Description
“3-Butoxy-5-trifluoromethylphenylboronic acid” is a chemical compound with the CAS Number: 1256345-45-5 . It has a molecular weight of 262.04 . The IUPAC name for this compound is 3-butoxy-5-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BF3O3/c1-2-3-4-18-10-6-8 (11 (13,14)15)5-9 (7-10)12 (16)17/h5-7,16-17H,2-4H2,1H3
. This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound is a solid in physical form . It should be stored sealed in dry conditions at 2-8°C .
Scientific Research Applications
Antibacterial Activity
Studies have demonstrated the potential of trifluoromethylphenylboronic acids in antibacterial applications. For instance, Adamczyk-Woźniak et al. (2021) investigated the physicochemical, structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids. They found these compounds exhibit antibacterial potency against Escherichia coli and Bacillus cereus, highlighting their relevance in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Material Science Applications
In the realm of materials science, Banerjee et al. (2009) synthesized hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer derived from 4-fluoro-3-trifluoromethylphenylboronic acid. These polymers exhibited high molecular weight and excellent thermal stability, indicating their potential use in high-performance materials (Banerjee et al., 2009).
Catalysis and Chemical Synthesis
Research by Gong et al. (2005) utilized tricyclohexylphosphine adducts of cyclopalladated ferrocenylimines for the efficient Suzuki coupling of aryl chlorides. This work underscores the role of boronic acid derivatives in facilitating catalytic processes, particularly in cross-coupling reactions, which are fundamental in organic synthesis (Gong et al., 2005).
Sensing and Detection Technologies
Li et al. (2018) developed a novel aminophenylboronic acid functionalized magnetic Fe3O4/zeolitic imidazolate framework-8/APBA for the specific recognition of glycoproteins and glycopeptides. This innovation demonstrates the utility of phenylboronic acid derivatives in enhancing the specificity and efficiency of biomolecular recognition, which is crucial in proteomics and biomedical diagnostics (Li et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 safety symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
[3-butoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-4-18-10-6-8(11(13,14)15)5-9(7-10)12(16)17/h5-7,16-17H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXJPCKQLCFIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681516 |
Source
|
Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-45-5 |
Source
|
Record name | B-[3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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